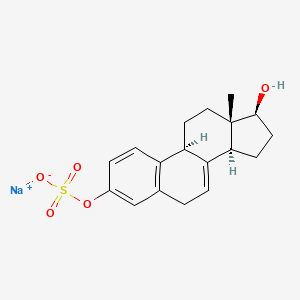
エリスロマイシン-13C-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エリスロマイシン-13C-d3は、エリスロマイシンの化学的に標識されたバージョンであり、特定の炭素原子が炭素-13に置き換えられ、特定の水素原子が重水素に置換されています。 エリスロマイシン自体は、放線菌であるストレプトマイセス・エリトレウスによって産生されるマクロライド系抗生物質であり、幅広い抗菌活性を有することで知られています .
科学的研究の応用
Erythromycin-13C-d3 is primarily used in scientific research as an internal standard for the quantification of erythromycin in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling allows for precise tracking and quantification in pharmacokinetic and metabolic studies .
In chemistry , it is used to study the metabolic pathways and degradation products of erythromycin. In biology and medicine , it is used to investigate the pharmacokinetics and pharmacodynamics of erythromycin. In industry , it is used in the quality control and validation of analytical methods for erythromycin .
作用機序
エリスロマイシン-13C-d3は、エリスロマイシンと同様に、細菌の50Sリボソームサブユニットに結合することでその効果を発揮します。この結合は、転移反応および/または移行反応を阻害することにより、RNA依存性タンパク質合成を阻害し、それによって新生ポリペプチド鎖の伸長を阻止します。 この作用は、細菌の増殖と複製を効果的に停止させます .
類似の化合物:
アジスロマイシン: 同様の作用機序を持つ別のマクロライド系抗生物質ですが、より幅広い活性スペクトルを持っています。
クラリスロマイシン: エリスロマイシンと比較して、酸安定性に優れ、経口吸収が向上したマクロライド系抗生物質です。
ロキシスロマイシン: 類似の活性スペクトルを持つ半合成マクロライド系抗生物質ですが、薬物動態特性が向上しています.
ユニークさ: this compoundは、同位体標識によりユニークです。これは、エリスロマイシンの正確な定量と研究のための分析化学における貴重なツールとなります。 この同位体修飾は、特に薬物動態および代謝研究の分野において、科学研究における有用性を高めます .
生化学分析
Biochemical Properties
Erythromycin-13C-d3 acts by binding to bacterial 50S ribosomal subunits and inhibits RNA-dependent protein synthesis by blocking transpeptidation and/or translocation reactions, without affecting the synthesis of nucleic acid . This interaction with the ribosomal subunits prevents the growth of bacteria, making it an effective antibiotic .
Cellular Effects
Erythromycin-13C-d3 has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to attenuate oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease .
Molecular Mechanism
The molecular mechanism of Erythromycin-13C-d3 involves its binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the transpeptidation and/or translocation reactions essential for protein synthesis . This does not affect the synthesis of nucleic acid, allowing the antibiotic to specifically target protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Erythromycin-13C-d3 can change over time. For instance, it has been observed that the specific erythromycin production rate was positively correlated with the pool sizes of propionyl-CoA, a precursor of erythromycin, as well as many other major intracellular metabolites .
Dosage Effects in Animal Models
The effects of Erythromycin-13C-d3 vary with different dosages in animal models. For example, erythromycin dose-dependently inhibits the growth of S. aureus in a mouse model of thigh infection . High doses may lead to toxic or adverse effects .
Metabolic Pathways
Erythromycin-13C-d3 is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found that the specific erythromycin production rate was positively correlated with the pool sizes of propionyl-CoA .
準備方法
合成経路および反応条件: エリスロマイシン-13C-d3の合成には、エリスロマイシン分子に炭素と水素の安定な重同位体を組み込むことが含まれます。 これは通常、エリスロマイシンの形成につながる反応経路において、同位体標識された前駆体が使用される化学合成によって達成されます .
工業生産方法: this compoundの工業生産は、エリスロマイシンの合成と同様の原理に従いますが、同位体標識された前駆体が追加されます。 このプロセスには、ストレプトマイセス・エリトレウスを用いた発酵、それに続く標識化合物を単離するための抽出および精製工程が含まれます .
化学反応の分析
反応の種類: エリスロマイシン-13C-d3は、エリスロマイシンと同様に、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: この反応は、分子に存在するヒドロキシル基を修飾することができます。
還元: この反応は、構造中のケトン基に影響を与える可能性があります。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸の形成につながる可能性があり、還元はアルコールをもたらす可能性があります .
4. 科学研究への応用
This compoundは、主に科学研究において、ガスクロマトグラフィー質量分析法(GC-MS)および液体クロマトグラフィー質量分析法(LC-MS)などのさまざまな分析技術におけるエリスロマイシンの定量のための内部標準として使用されます。 その同位体標識は、薬物動態および代謝研究における正確な追跡および定量を可能にします .
化学 では、エリスロマイシンの代謝経路と分解産物を研究するために使用されます。生物学 および医学 では、エリスロマイシンの薬物動態と薬力学を調査するために使用されます。 工業 では、エリスロマイシン用の分析方法の品質管理と検証に使用されます .
類似化合物との比較
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but with a broader spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved acid stability and better oral absorption compared to erythromycin.
Roxithromycin: A semi-synthetic macrolide antibiotic with a similar spectrum of activity but with better pharmacokinetic properties.
Uniqueness: Erythromycin-13C-d3 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry for the precise quantification and study of erythromycin. This isotopic modification enhances its utility in scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
特性
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22-,23?,24?,25-,26?,28?,29+,30-,31?,32-,34?,35-,36?,37-/m1/s1/i11+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-ZFHWVPMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)C1CC(OC(C1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)




![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)
